

Spectral Database Comparison Guide: Characterization of 2,2-Dimethylhept-6-yn-3-one

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Compound of Interest

Compound Name: 2,2-Dimethylhept-6-yn-3-one

CAS No.: 51060-08-3

Cat. No.: B2823716

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Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of functionalized aliphatic alkynes is a critical step in synthetic validation. **2,2-Dimethylhept-6-yn-3-one** (CAS: 51060-08-3) is a highly specific alkyne-containing ketone with a molecular weight of 138.21 g/mol [1][2]. Because it contains multiple distinct functional groups (a tert-butyl moiety, an aliphatic ketone, and a terminal alkyne), identifying it requires orthogonal analytical techniques—primarily Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR)[3].

This guide objectively compares the industry's leading spectral databases used to identify such compounds, explains the mechanistic causality behind the expected spectral features, and provides self-validating experimental protocols for data acquisition.

Spectral Database Comparison

When characterizing a compound like **2,2-Dimethylhept-6-yn-3-one**, the choice of spectral database dictates the speed and confidence of identification. Below is an objective comparison of the three most authoritative platforms:

A. Wiley Registry / NIST Mass Spectral Library 2023

The combined Wiley/NIST library is the gold standard for untargeted GC-MS screening. The 2023 release contains over 3 million spectra, including classical Electron Ionization (EI) and tandem MS (MS/MS) data[4][5].

- Best For: High-throughput laboratories relying on automated GC-MS library matching.
- Key Advantage: It features expanded coverage of world patents and peer-reviewed literature, assigning a Quality Index to spectra to exclude low-confidence matches[4][5].

B. NIST Chemistry WebBook

Maintained by the National Institute of Standards and Technology, this free, government-backed resource provides access to chemical and physical property data, including thermochemical data, gas-phase ion energetics, and standard EI-MS/IR spectra[6][7].

- Best For: Academic researchers and physical chemists needing foundational thermochemical and ion energetics data alongside standard spectra[7].
- Key Advantage: Highly evaluated, peer-reviewed data sets with extensive metadata regarding experiment types[7].

C. Spectral Database for Organic Compounds (SDBS)

Hosted by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, SDBS is an integrated database containing data for approximately 34,000 organic molecules[3].

- Best For: Synthetic chemists requiring multi-modal confirmation (NMR, IR, and MS) for a single purified compound[3].
- Key Advantage: It provides six different types of spectra—including

H-NMR,

C-NMR, FT-IR, EI-MS, Raman, and EPR—making it the most comprehensive free tool for orthogonal structural validation[3][8].

Quantitative Feature Comparison

Feature	Wiley Registry / NIST 2023	NIST Chemistry WebBook	SDBS (AIST)
Total Spectra	> 3,000,000[4]	> 100,000 (est.)[7]	~ 54,100[3]
EI-MS Data	Yes (Extensive)[5]	Yes[6]	Yes[3]
NMR Data (
H,	No	No	Yes (High Quality)[3]
C)			
FT-IR Data	No (Separate Library)	Yes[6]	Yes[3]
Cost / Access	Commercial License[9]	Free / Open Access[6]	Free / Open Access[3]
Primary Use Case	Untargeted GC-MS Screening	Thermochemistry & Reference	Multi-modal Elucidation

Analytical Causality & Expected Spectral Features

To utilize these databases effectively, one must understand the causality behind the spectral data generated by **2,2-Dimethylhept-6-yn-3-one**.

EI-MS Fragmentation Mechanics (70 eV)

When subjected to 70 eV electron ionization, the molecule (

= 138 m/z) undergoes predictable alpha-cleavage driven by the stability of the resulting acylium ions.

- Loss of the tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_2$)

)

, 57 Da): Cleavage between C2 and C3 yields the fragment

, resulting in a prominent peak at m/z 81.

- Loss of the pentynyl radical ($\bullet\text{CH}_2\text{C}\equiv\text{CCH}_2\text{CH}_2\text{CH}_3$)

CH

C

CH, 67 Da): Cleavage between C3 and C4 yields the highly stable tert-butyl acylium ion, resulting in a peak at m/z 71.

FT-IR Vibrational Modes

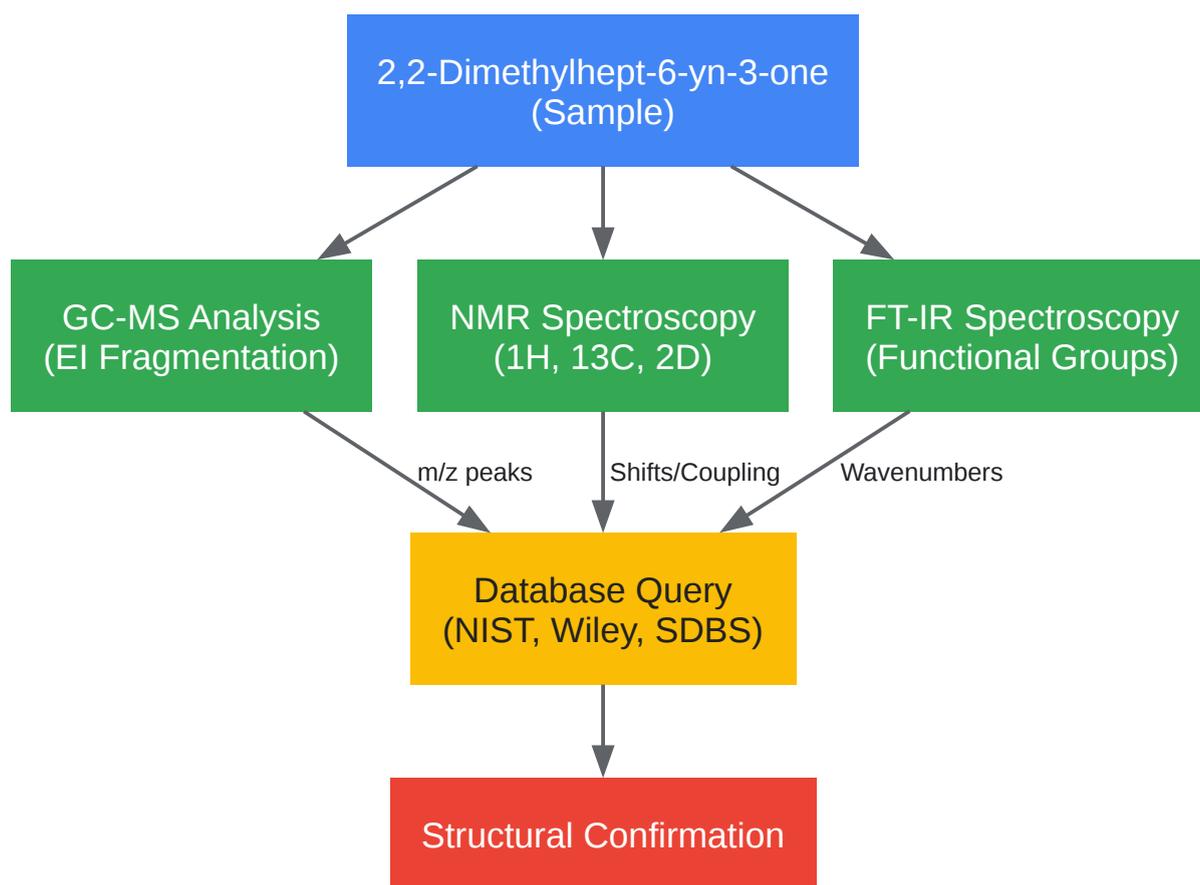
The functional groups dictate specific dipole moment changes during vibration:

- ~3300 cm⁻¹
: Sharp, strong peak caused by the terminal alkyne C-H stretch.
- ~2120 cm⁻¹
: Weak/moderate peak from the alkyne C≡C stretch.
- ~1710 cm⁻¹
: Strong peak from the aliphatic ketone C=O stretch.

NMR Chemical Shifts

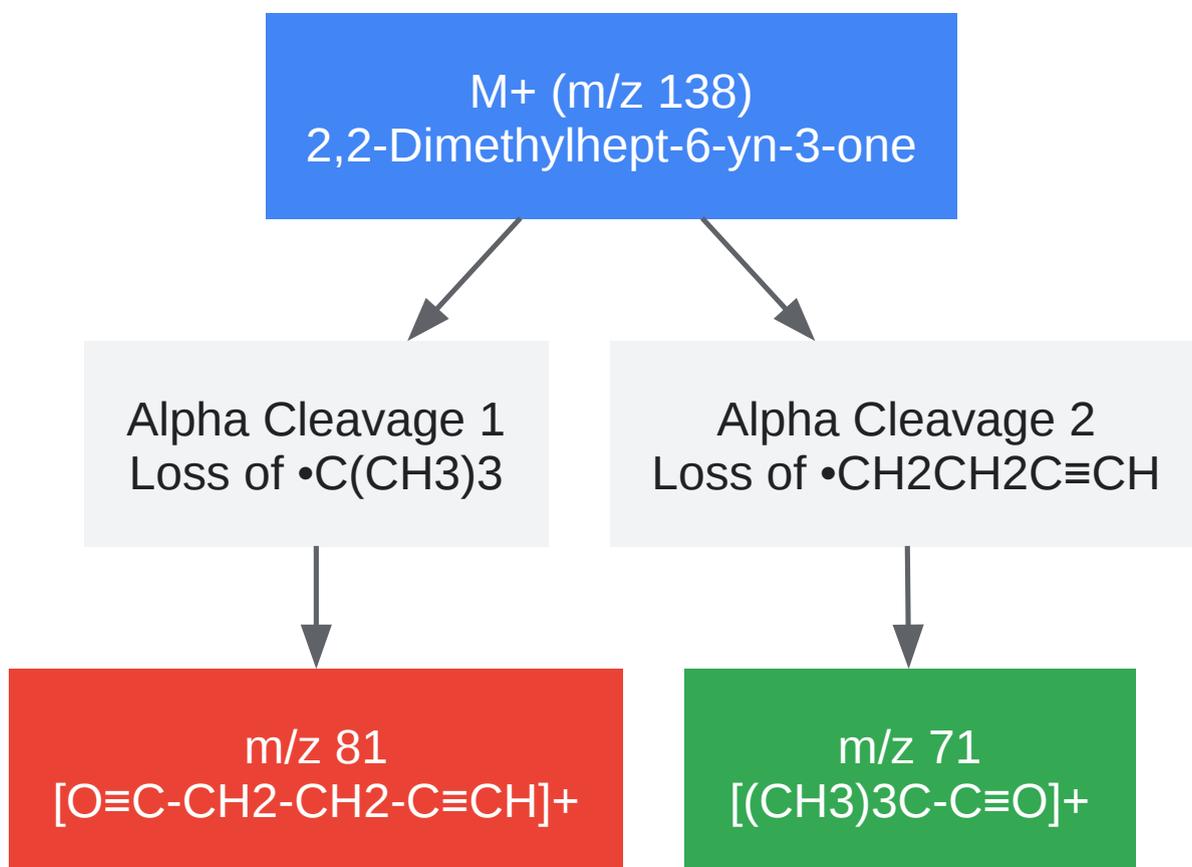
- H-NMR: The massive electron-donating tert-butyl group produces a distinct 9H singlet highly shielded at ~1.1 ppm. The terminal alkyne proton appears as a 1H triplet (due to long-range coupling) at ~1.9 ppm.

Visualizations



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Figure 1: Multi-modal spectral identification workflow for structural confirmation.



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Figure 2: Primary EI-MS alpha-cleavage fragmentation pathways for the target molecule.

Validated Experimental Protocols

To ensure data integrity before querying databases like Wiley or SDBS[3][4], the experimental protocols must be self-validating.

Protocol A: GC-MS Acquisition (EI Mode)

Causality: 70 eV is used because it is the universal ionization energy standard upon which the Wiley and NIST databases are built. Deviating from 70 eV alters fragmentation ratios, causing library search failures.

- System Validation: Inject a blank solvent (Dichloromethane) to confirm the absence of column bleed or carryover. Tune the mass spectrometer using PFTBA

(Perfluorotributylamine) to ensure accurate mass calibration across the m/z 50-600 range.

- Sample Prep: Dilute **2,2-Dimethylhept-6-yn-3-one** to 1 mg/mL in GC-grade Dichloromethane.
- Injection: Inject 1 μ L at a 10:1 split ratio. Use an inlet temperature of 250°C.
- Oven Program: Hold at 50°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
- Database Query: Export the resulting mass spectrum and query against the Wiley Registry / NIST 2023 database[4]. Ensure the match factor exceeds 900 for positive identification.

Protocol B: FT-IR Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat liquids without the moisture interference commonly introduced by KBr pellet pressing.

- System Validation: Perform a background scan (32 scans) of the empty, clean diamond ATR crystal. This self-validating step subtracts atmospheric CO and water vapor from the final spectrum.
- Sample Application: Place 1-2 drops of neat **2,2-Dimethylhept-6-yn-3-one** directly onto the ATR crystal.
- Acquisition: Collect 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- Database Query: Cross-reference the terminal alkyne and carbonyl stretching frequencies with the SDBS or NIST Chemistry WebBook IR libraries[3][6].

Protocol C: NMR Spectroscopy (H and C)

Causality: Tetramethylsilane (TMS) is added because its highly shielded protons provide a universal zero-point reference (0 ppm), standardizing chemical shifts regardless of the magnet's field strength.

- Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
- System Validation: Insert the sample and lock onto the deuterium signal of CDCl₃.
• Shim the Z-axis gradients until the TMS peak's Full Width at Half Maximum (FWHM) is < 1.0 Hz, ensuring a perfectly homogenous magnetic field.
- Acquisition: Acquire
H-NMR (16 scans, 2s relaxation delay) and
C-NMR (512 scans, 2s relaxation delay).
- Database Query: Compare the integrated multiplet structures and chemical shifts against the SDBS database[3].

References

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